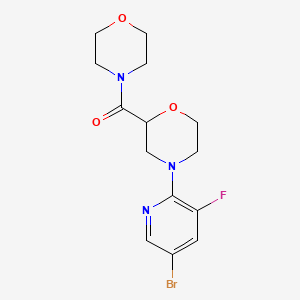
4-(5-Bromo-3-fluoropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine
Description
4-(5-Bromo-3-fluoropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that features a pyridine ring substituted with bromine and fluorine atoms, and two morpholine rings
Properties
Molecular Formula |
C14H17BrFN3O3 |
|---|---|
Molecular Weight |
374.21 g/mol |
IUPAC Name |
[4-(5-bromo-3-fluoropyridin-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H17BrFN3O3/c15-10-7-11(16)13(17-8-10)19-3-6-22-12(9-19)14(20)18-1-4-21-5-2-18/h7-8,12H,1-6,9H2 |
InChI Key |
IHAOVBUBNNAZOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CN(CCO2)C3=C(C=C(C=N3)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-3-fluoropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common route starts with the bromination and fluorination of a pyridine derivative, followed by the introduction of morpholine rings through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-3-fluoropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine sites using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction could produce a fully hydrogenated pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, 4-(5-Bromo-3-fluoropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-3-fluoropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-3-chloropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine
- 4-(5-Bromo-3-methylpyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine
- 4-(5-Bromo-3-iodopyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine
Uniqueness
Compared to similar compounds, 4-(5-Bromo-3-fluoropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


